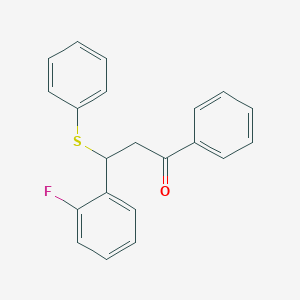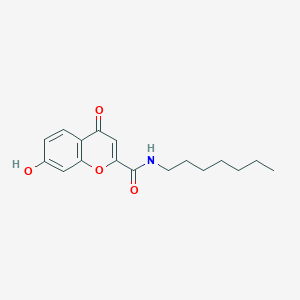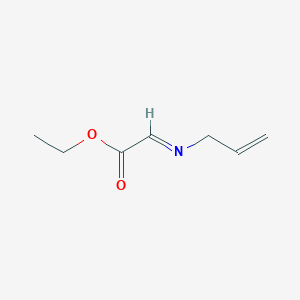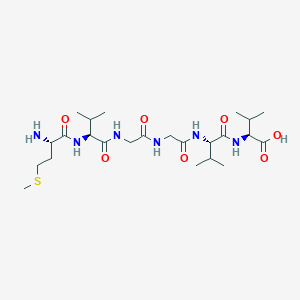
6-Nonylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nonylpyridin-2-amine is an organic compound that belongs to the class of amines, specifically a derivative of pyridine. This compound is characterized by a nonyl group attached to the second position of the pyridine ring, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nonylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with nonyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and nonyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity. Additionally, the process may involve purification steps like distillation and recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Nonylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, reflux conditions.
Substitution: NBS, chloroform as a solvent, UV light irradiation.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
6-Nonylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-Nonylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nonyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various intracellular targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler analog without the nonyl group, commonly used in organic synthesis and as a precursor for various pharmaceuticals.
6-Phenylpyridin-2-amine: Contains a phenyl group instead of a nonyl group, used in the synthesis of bioactive compounds.
2-Aminopyrimidine: A structurally related compound with a pyrimidine ring, known for its antitrypanosomal and antiplasmodial activities.
Uniqueness
6-Nonylpyridin-2-amine is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced membrane permeability. These properties make it a valuable compound in various applications, particularly in the design of molecules with improved bioavailability and efficacy.
Propiedades
Número CAS |
847686-75-3 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
6-nonylpyridin-2-amine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h9,11-12H,2-8,10H2,1H3,(H2,15,16) |
Clave InChI |
NXTFLJSBSKJLFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)


![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)

![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)

